6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is a boronic ester derivative commonly used in organic synthesis. This compound features a boron atom bonded to a dioxaborolane ring, which is known for its stability and reactivity in various chemical transformations. The presence of the indanone moiety adds to its versatility, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Borylation: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the synthesis, making it scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the indanone moiety to the corresponding alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Indanol derivatives.
Substitution: Biaryl or styrene derivatives.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of drug candidates, especially those targeting cancer and inflammatory diseases.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific chemical reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the desired biaryl or styrene product.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar borylation reactions.
Bis(pinacolato)diboron: A widely used reagent for borylation reactions, providing two boronic ester groups.
1-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Another boronic ester derivative with an indole moiety, used in the synthesis of heterocyclic compounds.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is unique due to its combination of the indanone and boronic ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉BO₂
- Molecular Weight : 260.14 g/mol
- CAS Number : 1155264-46-2
Structural Features
The compound features a dioxaborolane moiety which is known for its role in various chemical transformations, particularly in Suzuki-Miyaura coupling reactions. The presence of the indenone structure contributes to its potential reactivity and biological interactions.
Research indicates that compounds containing boron can interact with biological systems through various mechanisms:
- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Antioxidant Activity : Some studies suggest that boron-containing compounds may exhibit antioxidant properties, which could protect cells from oxidative stress.
Pharmacological Applications
- Anticancer Activity : Preliminary studies have suggested that derivatives of boron compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that compounds with similar boron structures exhibited cytotoxic effects against breast cancer cell lines .
- Antimicrobial Properties : There are indications that boron-containing compounds may possess antimicrobial activity. Research has shown that certain boronates can disrupt bacterial cell membranes, leading to cell death .
- Neuroprotective Effects : Some investigations into the neuroprotective potential of boron compounds have indicated their ability to mitigate neurodegenerative processes, possibly through modulation of signaling pathways involved in neuronal survival .
Case Studies
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Dioxaborolane Moiety : This can be achieved through reactions involving pinacol and boronic acids.
- Cyclization to Indenone : The final step often involves cyclization reactions that form the indenone structure.
Applications in Medicinal Chemistry
The unique properties of this compound make it suitable for various applications:
- Drug Development : Its potential as an anticancer agent positions it as a candidate for further development in oncology.
- Bioconjugation : The dioxaborolane moiety can facilitate bioconjugation processes due to its reactivity with nucleophiles.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-7-5-10-6-8-13(17)12(10)9-11/h5,7,9H,6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJUGDWFPUPLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590230 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-06-1 | |
Record name | 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915402-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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